molecular formula C10H10N2O B1588071 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one CAS No. 60568-46-9

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

Cat. No. B1588071
CAS RN: 60568-46-9
M. Wt: 174.2 g/mol
InChI Key: TVXJWZAMMLWMEI-UHFFFAOYSA-N
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Description

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is a benzodiazepine derivative . Benzodiazepines and their derivatives have been the focus of interest due to their pharmacological and chemical properties . They are used as raw materials for the synthesis of substances with antibacterial and antitumor activities . They are also used as secondary analgesics or as co-analgesics .


Synthesis Analysis

The synthesis of (4-methyl-1, 5-dihydro, 1, 5-benzodiazepin-2-ylidene)-aryl-amines was accomplished through the condensation of o-phenylenediamine and acetoacetanilide catalyzed by CdCl2 under thermal and microwave irradiation .


Molecular Structure Analysis

The molecular formula of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is C10H10N2O . The seven-membered diazepine ring adopts a boat-shaped conformation . The mean planes of the two rings of the benzodiazepine unit are inclined to each other .


Chemical Reactions Analysis

In the crystal structure of a similar compound, molecules are linked by pairs of N—H O hydrogen bonds, forming inversion dimers with an R2 2(8) ring motif . The dimers are linked by C—H interactions, forming layers lying parallel to (101) .


Physical And Chemical Properties Analysis

The average mass of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one is 174.199 Da . The monoisotopic mass is 174.079315 Da . Further physical and chemical properties such as density, boiling point, and melting point are not provided in the search results .

Scientific Research Applications

Molecular Structure and Synthesis

  • A study on the molecular-crystal structure of a related compound, 5-methyl-1,2-dihydro-3H-1,4-benzodiazepin-2-one, revealed insights into the geometry and conformation of the heterocyclic ring, which could inform the synthesis and pharmacological applications of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one (Andronati et al., 1982).
  • Research on the synthesis of saturated 1,4-benzodiazepines through Pd-catalyzed carboamination reactions offers a novel synthetic pathway that could potentially be applied to the synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, enhancing yields and selectivity (Neukom, Aquino, & Wolfe, 2011).

Medicinal Chemistry Applications

  • The enantioselective synthesis of diversely substituted quaternary 1,4-benzodiazepin-2-ones, including potential derivatives of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, showcases the ability to produce enantiopure compounds. Such compounds could have significant therapeutic potential due to their high specificity and reduced side effects (Carlier et al., 2006).
  • The use of 1,4-benzodiazepin-2-ones in areas of medicinal chemistry beyond classical CNS treatments, such as G-protein-coupled receptor antagonists, enzyme inhibitors, and anticancer agents, indicates a broad potential for 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one in novel therapeutic applications (Spencer, Rathnam, & Chowdhry, 2010).

Innovative Applications and Synthesis Techniques

  • The characterization of a novel benzodiazepine derivative focusing on its metabolic and pharmacokinetic properties provides a framework for understanding how modifications to the benzodiazepine core structure, such as those in 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, can influence drug action and metabolism. This research could guide the development of new benzodiazepine-based therapeutics with improved pharmacological profiles (Ling et al., 2015).
  • A study on the microwave-assisted synthesis of 1,4-benzodiazepin-5-ones highlights a method that could be applied to the efficient and rapid synthesis of 4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one, potentially reducing reaction times and improving yields (Santagada et al., 2001).

properties

IUPAC Name

4-methyl-1,5-dihydro-1,5-benzodiazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-6-10(13)12-9-5-3-2-4-8(9)11-7/h2-6,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXJWZAMMLWMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10401049
Record name AC1N64NK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-1,5-dihydro-1,5-benzodiazepin-2-one

CAS RN

60568-46-9
Record name AC1N64NK
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10401049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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